2-(4-hydroxyphthalazin-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide
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Overview
Description
2-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)-N-[2-(1H-PYRROL-1-YL)ETHYL]ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phthalazinone core linked to a pyrrole moiety through an ethyl chain, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)-N-[2-(1H-PYRROL-1-YL)ETHYL]ACETAMIDE typically involves multiple steps:
Hydrogenation of Nitrobenzene: Nitrobenzene is hydrogenated to produce m-phenylenediamine.
Reaction with Chloroacetic Acid: m-Phenylenediamine reacts with chloroacetic acid to form the phthalazinone core.
Coupling with Pyrrole: The phthalazinone core is then coupled with pyrrole through an ethyl chain using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)-N-[2-(1H-PYRROL-1-YL)ETHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the phthalazinone core or the pyrrole moiety.
Substitution: Substitution reactions can occur at the ethyl chain or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the pyrrole ring.
Scientific Research Applications
2-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)-N-[2-(1H-PYRROL-1-YL)ETHYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: The compound is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: Its interactions with biological molecules make it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)-N-[2-(1H-PYRROL-1-YL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. The phthalazinone core can bind to enzymes or receptors, modulating their activity. The pyrrole moiety may enhance binding affinity and specificity, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETIC ACID: This compound shares the phthalazinone core but lacks the pyrrole moiety.
5-[(3,4-DIHYDRO-4-OXO-1-PHTHALAZINYL)METHYL]-2-FLUOROBENZOIC ACID: Another related compound with a similar core structure but different substituents.
Uniqueness
2-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)-N-[2-(1H-PYRROL-1-YL)ETHYL]ACETAMIDE is unique due to the presence of both the phthalazinone core and the pyrrole moiety, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C16H16N4O2 |
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Molecular Weight |
296.32 g/mol |
IUPAC Name |
2-(4-oxo-3H-phthalazin-1-yl)-N-(2-pyrrol-1-ylethyl)acetamide |
InChI |
InChI=1S/C16H16N4O2/c21-15(17-7-10-20-8-3-4-9-20)11-14-12-5-1-2-6-13(12)16(22)19-18-14/h1-6,8-9H,7,10-11H2,(H,17,21)(H,19,22) |
InChI Key |
ULLBGQUBUJKJCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NCCN3C=CC=C3 |
Origin of Product |
United States |
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